REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[N:6][CH:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.[CH3:11][N:12]1C(=O)CCC1>[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH:8]1[C:4]2[CH:5]=[N:6][CH:7]=[C:2]([C:11]#[N:12])[C:3]=2[CH:10]=[CH:9]1 |f:2.3.4,^1:26,28,47,66|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C(=CN=C1)NC=C2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
Zn(CN)2
|
Quantity
|
1.19 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[C-]#N.[Zn+2]
|
Name
|
|
Quantity
|
590 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between EtOAc (300 mL) and water (50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by SiO2 chromatography
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Type
|
WASH
|
Details
|
eluting with petroleum ether:EtOAc (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=C1C=NC=C2C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 618 mg | |
YIELD: PERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |